molecular formula C10H18N2O3S B1277780 L-Prolyl-L-methionine CAS No. 52899-08-8

L-Prolyl-L-methionine

Cat. No. B1277780
CAS RN: 52899-08-8
M. Wt: 246.33 g/mol
InChI Key: MTWJTFBVRDGROD-YUMQZZPRSA-N
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Description

L-Prolyl-L-methionine is a dipeptide composed of the amino acids L-proline and L-methionine. While the specific dipeptide this compound is not directly discussed in the provided papers, insights into its properties can be inferred from studies on its constituent amino acids, L-methionine and L-proline. L-methionine is an essential amino acid with roles in protein structure and metabolism . L-proline is a non-essential amino acid known for its unique cyclic structure, which plays a role in the stability and folding of proteins .

Synthesis Analysis

The synthesis of peptides containing L-methionine has been explored in various studies. One method for producing L-methionine involves the catalysis of O-acetylhomoserine (OAH) and 3-methylthiopropionaldehyde (MMP) by the enzyme OAH sulfhydrylase from yeast, which could potentially be applied to the synthesis of this compound . Additionally, peptides of methionine have been synthesized using the carbobenzoxy method, which could be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the characteristics of its constituent amino acids. The presence of L-proline is known to induce a trans to cis isomerization in peptides, which affects the peptide's conformation . The structure of L-methionine within peptides has been studied using nuclear magnetic resonance spectroscopy, providing insights into the electronic environment of the amino acid's backbone and side chain .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in L-methionine and L-proline. L-methionine is known to interact with proteins, such as α-chymotrypsin, which can lead to changes in protein stability and function . The peptide bond between L-proline and L-methionine could also be subject to cleavage by proteolytic enzymes, as has been observed for other methionine-containing peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be a combination of the properties of L-methionine and L-proline. L-methionine's role in protein interactions and its stability in aqueous solutions have been characterized using spectroscopic methods . The conformational flexibility of L-proline, as well as its influence on the chemical shifts of adjacent amino acid residues, has been demonstrated through nuclear magnetic resonance studies . These properties would contribute to the overall behavior of this compound in biological systems and could be relevant for its potential use in drug development or as a nutritional supplement.

Scientific Research Applications

Redox Potential in Peptides

L-Prolyl-L-methionine, as a derivative of methionine, can be associated with the study of redox potentials in peptides. Methionine-containing dipeptides, like L-Met L-Gly, L-Gly L-Met, and L-Met L-Met, have been investigated for their redox potentials, which vary based on sequence and structure. These findings have implications for understanding oxidative stress and the role of methionine residues in biological systems (Bergès et al., 2012).

Agricultural Applications

L-methionine, a closely related compound, has been shown to improve the physio-biochemical attributes of plants under stress conditions. For example, its application on bitter gourd mitigated drought-induced changes, enhancing plant growth and various biochemical parameters (Akram et al., 2020).

Neuroprotective Potential

In an in vitro model of Parkinson’s disease, L-methionine demonstrated protective effects against oxidative stress and mitochondrial dysfunction. This suggests a potential application in neuroprotection and the treatment of neurodegenerative diseases (Catanesi et al., 2021).

Protein Interactions

The interaction of L-methionine with proteins, such as α-Chymotrypsin, has been studied, revealing changes in enzyme stability, function, and structure. This research provides insights into the roles of amino acids in influencing protein behavior, critical for drug development and basic science (Asgharzadeh et al., 2019).

Enzyme Discovery

The discovery of methionine sulfoxide reductase enzymes, which are involved in the reduction of oxidized methionine in proteins, highlights the importance of methionine in cellular defense mechanisms against oxidative damage. This has implications for understanding aging and disease prevention (Achilli et al., 2015).

Production Optimization

Efforts to improve the biosynthesis of L-methionine, an essential amino acid, involve metabolic engineering of Escherichia coli. This research aims to enhance the production efficiency of L-methionine for nutritional, pharmaceutical, and industrial applications (Zhou et al., 2020).

Epigenetic Modification

Dietary supplementation with L-methionine has been studied for its effects on epigenetic modifications in diseases like type 2 diabetes. This research explores the potential of regulating methionine levels for therapeutic purposes in metabolic diseases (Navik et al., 2019).

Mechanism of Action

Target of Action

H-PRO-MET-OH is a dipeptide containing proline and methionine . Its primary target is prolinase , an enzyme that breaks down proline-containing peptides .

Mode of Action

H-PRO-MET-OH serves as a substrate for prolinase . Prolinase catalyzes the hydrolysis of proline-containing peptides, and H-PRO-MET-OH fits into the active site of this enzyme, allowing it to be broken down .

Biochemical Pathways

The breakdown of H-PRO-MET-OH by prolinase is part of the broader protein degradation pathway . This pathway is crucial for maintaining cellular homeostasis by removing damaged or unnecessary proteins . Methionine, one of the components of H-PRO-MET-OH, can be oxidized to methionine sulfoxide, affecting protein structure and function .

Pharmacokinetics

Peptides generally have short elimination half-lives, which is desirable for closely regulating their endogenous levels . The absorption, distribution, metabolism, and excretion (ADME) properties of H-PRO-MET-OH would likely be influenced by factors such as its size, charge, and the presence of specific transporters .

Result of Action

The breakdown of H-PRO-MET-OH by prolinase contributes to the regulation of protein levels within the cell . Additionally, the oxidation of methionine can affect protein structure and function, potentially influencing cellular processes .

Action Environment

The action of H-PRO-MET-OH is likely influenced by various environmental factors. For instance, the pH of the environment could affect the activity of prolinase . Additionally, oxidative conditions can lead to the oxidation of methionine, which can affect the function of H-PRO-MET-OH .

properties

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-16-6-4-8(10(14)15)12-9(13)7-3-2-5-11-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWJTFBVRDGROD-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428582
Record name L-Prolyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52899-08-8
Record name L-Prolyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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